Dimethyl [(4-chlorophenyl)methyl]propanedioate
Description
Dimethyl [(4-chlorophenyl)methyl]propanedioate (CAS: 88466-70-0) is a propanedioate ester derivative featuring a 4-chlorobenzyl substituent. Its molecular formula is C₁₂H₁₃ClO₄, with a molecular weight of 256.68 g/mol . The compound is structurally characterized by two methyl ester groups attached to a central propanedioate backbone and a 4-chlorophenylmethyl moiety.
Properties
IUPAC Name |
dimethyl 2-[(4-chlorophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNNNKFPXSLQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526632 | |
| Record name | Dimethyl [(4-chlorophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88466-70-0 | |
| Record name | Dimethyl [(4-chlorophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of 2-[(4-chlorophenyl)methyl]propanedioic Acid
The most straightforward method to prepare this compound is the esterification of the corresponding dicarboxylic acid, 2-[(4-chlorophenyl)methyl]propanedioic acid, with methanol under acidic catalysis.
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- Refluxing methanol with a strong acid catalyst such as sulfuric acid.
- The reaction is maintained until complete conversion of the acid to the diester is achieved.
- Post-reaction purification involves distillation and crystallization to enhance purity.
Industrial scale optimization:
- Use of continuous flow reactors to improve heat and mass transfer, thereby increasing yield and reducing reaction time.
- Advanced purification techniques including distillation under reduced pressure and recrystallization are employed to achieve high purity product suitable for industrial applications.
This method is widely used due to its simplicity and efficiency in producing the target diester with high yield and purity.
Knoevenagel Condensation Route
An alternative synthetic approach involves the Knoevenagel condensation reaction between dimethyl malonate and 4-chlorobenzaldehyde:
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- Dimethyl malonate condenses with 4-chlorobenzaldehyde in the presence of a base catalyst such as piperidine or pyridine.
- The reaction is typically conducted at room temperature in an organic solvent like ethanol or methanol.
- The product formed is dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate, which is closely related and can be further hydrogenated or modified to yield this compound.
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- Scale-up involves optimizing solvent choice, base concentration, and reaction time to maximize yield and minimize by-products.
- Continuous flow reactors may be employed to improve reaction control and throughput.
This method is valuable for introducing the 4-chlorophenylmethylidene group and can be adapted for subsequent transformations to the target compound.
Synthesis via Malonate Esters and Alkylation
Another synthetic strategy involves alkylation of malonate esters with appropriate benzyl halides:
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- Malonate esters (such as dimethyl malonate) are reacted with 4-chlorobenzyl chloride or bromide in the presence of a base to form the substituted malonate ester.
- The reaction is typically conducted in an aprotic solvent with a base such as sodium hydride or potassium tert-butoxide to generate the malonate carbanion, which then displaces the halide.
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- Temperature control is crucial to avoid side reactions; reactions are often performed at 0–30 °C.
- Phase-transfer catalysts or crown ethers may be used to enhance nucleophilicity and reaction rate.
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- This method provides good yields and allows for structural diversity by varying the benzyl halide.
- Purification is generally achieved by extraction and recrystallization.
Although no direct patent was found explicitly describing this exact alkylation for the 4-chlorophenylmethyl derivative, analogous methods for malonate ester synthesis and alkylation are well documented.
Preparation of Malonate Esters as Precursors
The preparation of dimethyl malonate, a key precursor, is relevant to the synthesis of this compound:
Industrial preparation of dimethyl malonate:
- Cyanogenation of sodium chloroacetate with sodium cyanide produces cyanoacetic acid sodium salt.
- Acidification and hydrolysis yield malonic acid, which is then esterified with methanol under acidic conditions to produce dimethyl malonate.
- The process involves steps of acidification, hydrolysis, separation of salts, concentration, and esterification under controlled conditions to maximize yield and minimize waste.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct esterification | 2-[(4-chlorophenyl)methyl]propanedioic acid + methanol | Acid catalysis, reflux | Simple, high yield, industrially scalable | Requires precursor acid synthesis |
| Knoevenagel condensation | Dimethyl malonate + 4-chlorobenzaldehyde + base | Room temp, ethanol/methanol solvent | Mild conditions, versatile | Produces methylidene intermediate |
| Alkylation of malonate ester | Dimethyl malonate + 4-chlorobenzyl halide + base | 0–30 °C, aprotic solvent, base | Good yields, structural diversity | Requires strong base, sensitive to conditions |
| Preparation of dimethyl malonate precursor | Sodium chloroacetate + sodium cyanide + methanol + acid catalyst | Multi-step: cyanogenation, acidification, hydrolysis, esterification | Cost-effective, environmentally friendly | Multi-step, requires careful control |
Research Findings and Optimization Notes
-
- Recrystallization and distillation under reduced pressure are standard to obtain high purity products.
- Industrial processes may incorporate continuous flow and in-line purification to enhance efficiency.
Environmental and safety considerations:
- Use of strong acids and cyanide reagents requires strict handling protocols.
- Process optimization aims to reduce waste and improve atom economy, especially in malonate precursor synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-chlorophenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry Dimethyl 2-[(4-chlorophenyl)methyl]propanedioate serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.
- Oxidation With oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), it can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.
- Substitution Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
-
Biology The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact effectively with biological targets, making it a candidate for pharmacological studies.
- Antimicrobial Activity It has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties Derivatives of the compound exhibit potent cytotoxic effects against multiple cancer cell lines.
- Pharmacological Applications Dimethyl [(4-chlorophenyl)methyl]propanedioate is a precursor in synthesizing biologically active compounds, indicating its versatility in medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent.
Biological Activities
This compound exhibits significant biological activity, particularly antimicrobial and anticancer properties.
- Antimicrobial Activity The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Anticancer Properties Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against multiple cancer cell lines. The mechanism of action involves interaction with specific molecular targets, where the chlorophenyl group enhances the compound's ability to interact with enzymes or receptors, influencing various biological pathways. It may inhibit key enzymes involved in cancer progression or microbial metabolism, leading to reduced cell viability in affected organisms.
Other potential applications
Mechanism of Action
The mechanism of action of dimethyl 2-[(4-chlorophenyl)methyl]propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The 4-chlorophenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with dimethyl [(4-chlorophenyl)methyl]propanedioate, differing primarily in substituents or backbone modifications:
Key Observations:
- Steric and Polarity Effects: The absence of hydroxyl or hydroxyimino groups in this compound reduces polarity compared to compounds like 4 , which may impact solubility and bioavailability.
This compound:
Comparative Syntheses:
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Synthesized via acetylation of a hydroxylated precursor using acetic anhydride and DMAP .
- Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (4): Prepared by oxime formation from 4-hydroxyphenylpyruvic acid, followed by methylation with methyl iodide and DBU .
Biological Activity
Dimethyl [(4-chlorophenyl)methyl]propanedioate is an organic compound with significant biological activity, particularly noted for its potential antimicrobial and anticancer properties. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13ClO4
- Molecular Weight : Approximately 242.656 g/mol
- Functional Groups : Contains a propanedioate backbone with two ester groups and a 4-chlorophenyl substituent.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with IC50 values of 0.5 μg/mL and 2 μg/mL, respectively .
- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against multiple cancer cell lines:
The mechanism of action for this compound involves its interaction with specific molecular targets:
- The chlorophenyl group enhances the compound's ability to interact with enzymes or receptors, influencing various biological pathways.
- It may inhibit key enzymes involved in cancer progression or microbial metabolism, leading to reduced cell viability in affected organisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening :
- Cytotoxicity Assays :
-
Pharmacological Applications :
- The compound serves as a precursor in synthesizing biologically active compounds, indicating its versatility in medicinal chemistry.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Dimethyl malonate | C5H8O4 | Simple diester used in organic synthesis |
| Ethyl 2-(4-chlorophenyl)propanedioate | C12H13ClO4 | Similar structure but with an ethyl group instead of methyl |
| Dimethyl 2-(3-chlorophenyl)propanedioate | C12H13ClO4 | Contains a chlorophenyl group at a different position |
The structural features of this compound contribute to its distinct chemical reactivity and biological interactions compared to other esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
